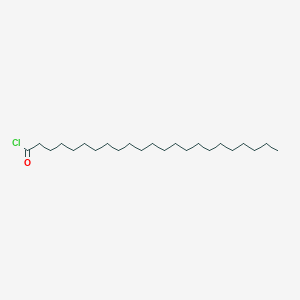

Tricosanoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tricosanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMPXDCXOALQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467435 | |

| Record name | Tricosanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663618-08-4 | |

| Record name | Tricosanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tricosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Tricosanoyl chloride, a long-chain fatty acyl chloride, is the chlorinated derivative of tricosanoic acid. Its extended aliphatic chain and reactive acyl chloride functional group dictate its physical and chemical characteristics.

Data Presentation: Core Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₂₃H₄₅ClO | [1] |

| Molecular Weight | 373.06 g/mol | [1] |

| CAS Number | 663618-08-4 | [1][2] |

| Appearance | Expected to be a colorless to yellowish, oily liquid or low-melting solid at room temperature. | Inferred from similar long-chain acyl chlorides. |

| Melting Point | Data not available. | Expected to be slightly above room temperature. |

| Boiling Point | Data not available. | Expected to be high, and likely to decompose upon atmospheric distillation. |

| Density | Data not available. | Expected to be slightly less than 1 g/mL. |

| Solubility | Insoluble in water (reacts); Soluble in anhydrous, non-polar organic solvents such as dichloromethane, chloroform, and ethers. | General property of long-chain acyl chlorides. |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reaction of tricosanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent under anhydrous conditions.

Experimental Protocol: Synthesis from Tricosanoic Acid

Reaction Scheme:

C₂₂H₄₅COOH + SOCl₂ → C₂₂H₄₅COCl + SO₂ (g) + HCl (g)

Materials:

-

Tricosanoic acid

-

Thionyl chloride (freshly distilled)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

-

Vacuum pump with a base trap (e.g., NaOH solution)

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tricosanoic acid.

-

Dissolution: Add anhydrous DCM to dissolve the tricosanoic acid with stirring.

-

Reaction: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

-

Reflux: Attach the reflux condenser and gently heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A base trap is crucial to neutralize the corrosive and toxic off-gases.

-

Purification: For many applications, the crude this compound is of sufficient purity. If further purification is required, high-vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.

Mandatory Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound's reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

-

Hydrolysis: It reacts readily, often violently, with water to form tricosanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.[3]

-

Alcoholysis: In the presence of an alcohol, it forms the corresponding ester.

-

Aminolysis: It reacts with ammonia and primary or secondary amines to yield amides.

-

Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended) to prevent degradation.

Mandatory Visualization: Nucleophilic Acyl Substitution Pathway

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the following are expected characteristic signals based on the analysis of similar long-chain acyl chlorides.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A triplet at approximately 2.8-3.0 ppm corresponding to the α-methylene protons (-CH₂-COCl). Other methylene and the terminal methyl protons would appear as multiplets and a triplet, respectively, in the upfield region (approx. 0.8-1.7 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon in the range of 170-175 ppm. The α-methylene carbon would appear around 45-50 ppm. Multiple signals for the aliphatic chain carbons would be observed between approximately 14 and 35 ppm. |

| IR Spectroscopy | A strong, characteristic C=O stretching band around 1800 cm⁻¹. C-H stretching bands from the aliphatic chain would be present in the 2850-2960 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak may be weak or absent. A prominent fragmentation pattern would be the loss of a chlorine radical (·Cl) or HCl, followed by fragmentation of the long alkyl chain. |

Biological and Pharmacological Context

There is currently no direct evidence in the scientific literature detailing the specific biological activities or signaling pathways of this compound. However, based on the known roles of long-chain fatty acids and the reactivity of the acyl chloride group, some potential areas of interest for research can be hypothesized.

Long-chain fatty acids are integral to cellular processes, including energy metabolism and the synthesis of signaling molecules. Their activated forms, acyl-CoAs, are substrates for a multitude of enzymes. A reactive molecule like this compound could potentially act as a covalent modifier of proteins involved in lipid metabolism, such as acyl-CoA synthetases or fatty acid amide hydrolase.

The introduction of a chlorine atom can significantly alter the biological properties of a molecule, potentially enhancing its efficacy or introducing novel activities.

Mandatory Visualization: Hypothetical Experimental Workflow for Target Identification

Caption: A potential workflow for identifying the biological targets of this compound.

Handling, Storage, and Safety

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

An In-depth Technical Guide to the Synthesis of Tricosanoyl Chloride from Tricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tricosanoyl chloride from tricosanoic acid, a critical conversion for the development of various pharmaceutical and chemical entities. This compound, as a highly reactive acylating agent, serves as a key intermediate in the synthesis of esters, amides, and other derivatives of tricosanoic acid, a 23-carbon saturated fatty acid. This document outlines the prevalent synthetic methodologies, presents detailed experimental protocols, and offers quantitative data to support procedural optimization.

Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For long-chain fatty acids like tricosanoic acid, the primary challenge lies in ensuring complete conversion while maintaining the integrity of the long alkyl chain. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents.

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice due to the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. The reaction can often be performed neat or in an inert solvent.[1][2][3][4][5]

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that also produces gaseous byproducts (CO, CO₂, HCl). It is often used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This method is typically carried out in an inert solvent like dichloromethane (DCM).

-

Phosphorus Trichloride (PCl₃): While effective, the use of PCl₃ can be complicated by the formation of phosphorous acid as a byproduct, which can be difficult to remove from the reaction mixture.

This guide will focus on the use of thionyl chloride and oxalyl chloride due to their efficiency and the straightforward work-up procedures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of long-chain fatty acid chlorides, which can be extrapolated for the synthesis of this compound.

Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride

| Carboxylic Acid | Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |

| Fatty Acids (general) | SOCl₂ (excess) | Neat | Reflux | Several hours | High | General procedure. |

| Medium to long-chain fatty acids | SOCl₂ (1.5) | Neat | 35-40 (water bath) | 5 | High | Purification by distillation of excess SOCl₂. |

| o-Toluic Acid | SOCl₂ (1.375) | Neat | 60-65 | 2-3 | >90 | Example of a general procedure. |

Table 2: Synthesis of Acyl Chlorides using Oxalyl Chloride

| Carboxylic Acid | Reagent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |

| General Carboxylic Acids | (COCl)₂ | Catalytic DMF | DCM | Room Temp | - | High | General procedure. |

| Sodium salt of carboxylic acid | (COCl)₂ (1.1) | Pyridine | Benzene or Toluene | Room Temp then 60 | 1.5 then 0.5 | High | For avoiding HCl formation with the free acid. |

| General Procedure | (COCl)₂ (1.3) | 2 drops DMF | CH₂Cl₂ | Room Temp | 1.5 | - | Followed by solvent evaporation. |

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood, as they evolve corrosive and toxic gases. All glassware should be thoroughly dried before use.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of long-chain fatty acid chlorides.

Materials:

-

Tricosanoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 - 2 equivalents)

-

Anhydrous dichloromethane (DCM) or toluene (optional, can be run neat)

-

Round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask, place tricosanoic acid.

-

If using a solvent, add anhydrous DCM or toluene.

-

Slowly add thionyl chloride to the flask at room temperature with stirring.

-

Once the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (for neat reaction, heat to 70-80 °C).

-

Maintain the reflux for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid tricosanoic acid and the formation of a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated under reduced pressure.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF

This protocol is a milder alternative to the thionyl chloride method.

Materials:

-

Tricosanoic acid (1 equivalent)

-

Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a gas trap.

Procedure:

-

Dissolve tricosanoic acid in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMF to the solution.

-

Slowly add oxalyl chloride dropwise to the stirred solution at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.

-

The crude product is typically of high purity and can be used without further purification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and a general experimental workflow.

Caption: Reaction scheme for the synthesis of this compound using thionyl chloride.

Caption: Reaction scheme for the synthesis of this compound using oxalyl chloride and catalytic DMF.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

Tricosanoyl Chloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoyl chloride (C₂₃H₄₅ClO), a long-chain acyl chloride, is a reactive organic compound of significant interest in synthetic organic chemistry and materials science. Its extended hydrocarbon tail and reactive acyl chloride head group make it a valuable building block for the synthesis of complex lipids, surfactants, and other amphiphilic molecules. This technical guide provides a detailed overview of the physical and chemical properties of this compound, with a focus on its physical state and appearance, supported by comparative data from homologous long-chain acyl chlorides.

Physical State and Appearance

The appearance of long-chain acyl chlorides can range from a colorless or white powder to a pale yellow, lumpy solid[1]. The specific appearance can be influenced by the purity of the compound, with purer samples tending to be white and crystalline.

Physicochemical Properties

To provide a comprehensive understanding of this compound, the following table summarizes its known and inferred properties, alongside those of other relevant long-chain acyl chlorides.

| Property | This compound (C23) | Stearoyl Chloride (C18) | Behenoyl Chloride (C22) | Lignoceroyl Chloride (C24) |

| Molecular Formula | C₂₃H₄₅ClO | C₁₈H₃₅ClO | C₂₂H₄₃ClO | C₂₄H₄₇ClO |

| Molecular Weight | 373.06 g/mol | 302.93 g/mol | 359.03 g/mol | 387.08 g/mol |

| Physical State | Solid (inferred) | Solid | Solid (inferred) | Solid |

| Appearance | White to off-white waxy/crystalline solid (inferred) | White or colorless to light yellow powder to lump to clear liquid | Off-white solid (inferred from homologues) | Off-white solid |

| Melting Point (°C) | Not available | 19 - 22 | Not available | Not available |

| Boiling Point (°C) | Not available | 214 - 216 @ 15 mmHg | Not available | Not available |

Experimental Protocols

Determination of Physical State and Appearance

Objective: To determine the physical state (solid or liquid) and describe the appearance (color, texture) of this compound at ambient temperature.

Materials:

-

This compound sample

-

Spatula

-

Watch glass

-

White background surface (e.g., ceramic tile)

-

Magnifying glass (optional)

Procedure:

-

Sample Preparation: Place a small, representative sample of this compound onto a clean, dry watch glass using a spatula.

-

Observation of Physical State: At room temperature (approximately 20-25 °C), observe the sample to determine if it is a solid or a liquid. Note if it maintains its shape (solid) or flows to conform to the shape of the container (liquid).

-

Observation of Appearance:

-

Color: Place the watch glass on a white background and observe the color of the sample. Record if it is white, off-white, yellow, or another color.

-

Texture: Observe the texture of the solid. Describe it as crystalline (having a regular geometric shape), amorphous (lacking a defined shape), waxy, or powdered. A magnifying glass can be used for a more detailed observation of the crystal structure, if present.

-

Form: Note the overall form of the solid, for instance, if it is a fine powder, coarse granules, or a solid lump.

-

-

Documentation: Record all observations in a laboratory notebook.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount in a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

-

-

Data Recording: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Structure-Property Relationship

The physical state of long-chain acyl chlorides is directly related to the length of their aliphatic chain. As the number of carbon atoms increases, the van der Waals forces between the molecules become stronger, requiring more energy to overcome them, which results in a higher melting point. This relationship is illustrated in the following diagram.

Caption: Molecular structure's influence on physical state.

Conclusion

This compound is a long-chain acyl chloride that is predicted to be a white to off-white, waxy or crystalline solid at room temperature. Its physical properties are governed by the significant van der Waals forces resulting from its long aliphatic chain. The experimental protocols outlined in this guide provide a framework for the precise determination of its physical characteristics, which are crucial for its application in research and development. The provided data and diagrams offer a comprehensive technical resource for professionals working with this and related long-chain fatty acid derivatives.

References

Tricosanoyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Tricosanoyl Chloride

Disclaimer: This document provides a technical guide on the safety and handling of this compound. Specific safety data for this compound is limited; therefore, this guide is compiled by extrapolating data from structurally similar long-chain acyl chlorides and other reactive acid chlorides. Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier for the specific chemical in use and perform a thorough risk assessment for their unique experimental conditions.

Hazard Identification and Classification

This compound is anticipated to be a corrosive substance that reacts violently with water and moisture.[1] The primary hazards are associated with its corrosivity, causing severe skin burns and eye damage, and the liberation of toxic hydrogen chloride (HCl) gas upon contact with water.[1][2] Inhalation of vapors or mists can be toxic and cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301/P312/P330/P331: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

P303/P361/P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304/P340/P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305/P351/P338/P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

P363: Wash contaminated clothing before reuse.

-

P403/P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

| Property | Value (for related compounds) | Source Compound |

| Melting Point | 47 - 50 °C / 116.6 - 122 °F | Tricosane (C23H48) |

| Boiling Point | 380 °C / 716 °F @ 760 mmHg | Tricosane (C23H48) |

| Flash Point | >113 °C / >235.4 °F | Stearoyl Chloride (C18), Tricosane |

| Autoignition Temp. | ~229 - 230 °C | Octanoyl Chloride (C8), Stearoyl Chloride |

Handling and Storage Protocols

Protocol for Safe Handling

-

Work Area: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are in close proximity and operational.

-

Inert Atmosphere: Handle and store the chemical under an inert gas atmosphere (e.g., nitrogen or argon) to protect it from moisture.

-

Moisture Avoidance: This substance reacts violently with water. Use only dry glassware and equipment. Never allow the product to come into contact with water or moist air.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.

-

Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing immediately and wash before reuse.

Protocol for Storage

-

Container: Keep the container tightly closed and store in the original receptacle.

-

Location: Store in a dry, cool, and well-ventilated corrosives area. The storage area should be locked up or accessible only to authorized personnel.

-

Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, amines, and alkalis.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full face shield. | Protects against splashes and corrosive vapors. Do not wear contact lenses. |

| Skin/Hand | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber). Consult glove manufacturer for breakthrough times. Wear a chemically resistant apron and long-sleeved clothing. | Prevents skin contact, which can cause severe chemical burns. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases/organic vapors if exposure limits may be exceeded or if ventilation is inadequate. | Protects against inhalation of toxic and corrosive vapors. |

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposure routes. First aiders must protect themselves from exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately. 2. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush skin with large amounts of water and soap for at least 15 minutes. 3. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. If the victim is conscious, give 2-4 cupfuls of milk or water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Accidental Release Measures (Spill Protocol)

-

Evacuate: Evacuate non-essential personnel from the danger area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Cover drains to prevent entry into the sewer system.

-

Absorb: Absorb the spill with a dry, inert material such as vermiculite, sand, or fuller's earth. Do not use combustible materials or allow water to contact the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Clean the affected area thoroughly.

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: DO NOT USE WATER. A violent reaction will occur, liberating toxic and corrosive hydrogen chloride gas.

-

Hazards: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas. Containers may explode when heated.

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Disposal Protocol

-

Regulations: Dispose of waste material in accordance with all applicable local, regional, and national regulations.

-

Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.

-

Professional Disposal: The material should be disposed of by a licensed hazardous waste disposal company.

Workflow Visualization

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

References

A Technical Guide to High-Purity Tricosanoyl Chloride for Researchers and Drug Development Professionals

Introduction: Tricosanoyl chloride (C23H45ClO), a long-chain acyl chloride, is a valuable reagent in the fields of lipid research and drug development. Its extended 23-carbon chain makes it a unique building block for the synthesis of complex lipids, particularly very-long-chain ceramides and other sphingolipids. This guide provides an in-depth overview of commercially available high-purity this compound, its analysis, and its applications in experimental settings, with a focus on its role in the synthesis of biologically active molecules.

Commercial Suppliers and Specifications

High-purity this compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. While obtaining detailed certificates of analysis often requires direct contact with the supplier upon purchase, the following information represents typical specifications for this reagent. The primary commercial sources identified are MedChemExpress and Gentaur, which provide the compound for research purposes.[1][2]

Table 1: Representative Specifications of Commercial this compound

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥95% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Appearance | White to off-white solid or liquid | Visual Inspection |

| Molecular Formula | C23H45ClO | --- |

| Molecular Weight | 373.06 g/mol | Mass Spectrometry |

| CAS Number | 663618-08-4 | --- |

| Storage Conditions | Store at -20°C, protect from moisture | --- |

Note: Specifications may vary between suppliers and batches. It is crucial to consult the supplier-specific documentation for precise data.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for reproducible experimental outcomes. Due to its reactive nature, direct analysis can be challenging. Derivatization is often employed to convert it into a more stable compound for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound. The acyl chloride is typically converted to its methyl ester derivative, methyl tricosanoate, which is more volatile and stable for GC analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.

-

Esterification: Add 1 mL of anhydrous methanol to the vial. The reaction is often rapid due to the high reactivity of the acyl chloride. To ensure complete reaction, the mixture can be heated at 60°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously to extract the methyl tricosanoate into the hexane layer.

-

Drying: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1 µL of the hexane solution into the GC-MS system.

A typical GC-MS protocol for analyzing the resulting fatty acid methyl ester (FAME) would involve a temperature gradient to ensure proper separation of long-chain compounds.[3]

Applications in Research and Drug Development

This compound's primary application lies in its use as a precursor for the synthesis of complex lipids, which play crucial roles in cellular structure and signaling.

Synthesis of Very-Long-Chain Ceramides

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate processes such as apoptosis, cell proliferation, and inflammation.[4][5] Very-long-chain ceramides (VLC-ceramides), those with acyl chains of 20 carbons or more, have distinct biological functions. This compound is an ideal reagent for synthesizing C23:0 ceramides, allowing researchers to investigate the specific roles of these VLC-ceramides.

Experimental Protocol: Synthesis of N-Tricosanoyl-Sphingosine (C23:0 Ceramide)

-

Reactant Preparation: Dissolve D-erythro-sphingosine in a suitable anhydrous solvent, such as a mixture of dichloromethane and pyridine, under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation: Cool the sphingosine solution in an ice bath. Slowly add a solution of this compound in the same solvent to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction with a weak acid and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield the pure N-tricosanoyl-sphingosine.

Role in Drug Delivery Systems

The lipophilic nature of the tricosanoyl chain can be leveraged in the development of drug delivery systems. By incorporating it into lipid-based nanoparticles or other carrier molecules, it can enhance the encapsulation and delivery of hydrophobic drugs. The long acyl chain can influence the stability and release profile of these delivery systems.

Signaling Pathways Involving this compound Derivatives

While this compound itself is not a signaling molecule, it is a precursor to very-long-chain ceramides, which are integral components of cellular membranes and are involved in critical signaling pathways.

The Sphingolipid Metabolism Pathway

This compound is used to synthesize C23:0 ceramide, which then enters the sphingolipid metabolic network. This pathway is a complex web of synthesis and degradation that produces a variety of bioactive lipids. Ceramide sits at the central hub of this pathway.

Functional Roles of Very-Long-Chain Ceramides

VLC-ceramides, such as those synthesized from this compound, have specific functions that differ from their shorter-chain counterparts. They are critical for the structural integrity of the skin barrier and the myelin sheath in the nervous system. In terms of signaling, VLC-ceramides have been implicated in processes such as mitochondrial function and apoptosis. For instance, an accumulation of VLC-ceramides has been shown to induce mitochondrial dysfunction and oxidative stress in cardiomyocytes. The specific acyl chain length of ceramides can influence the biophysical properties of cell membranes, leading to the formation of distinct signaling platforms.

Conclusion

High-purity this compound is a key enabling reagent for the study of very-long-chain lipids and their roles in biological systems. Its primary utility lies in the synthesis of specific VLC-ceramides, which allows for the detailed investigation of their unique functions in cellular signaling and their potential as therapeutic targets or components of drug delivery systems. Careful consideration of its purity and appropriate handling are essential for obtaining reliable and reproducible results in a research and development setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. spbase.org [spbase.org]

- 3. benchchem.com [benchchem.com]

- 4. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

Tricosanoyl Chloride: A Technical Guide for Biochemical Assays and Very Long-Chain Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tricosanoyl chloride and its application as a biochemical reagent, primarily focusing on its role in the analysis of very long-chain fatty acids (VLCFAs). While direct functional biochemical assays utilizing this compound are not extensively documented, its utility as a derivatization agent and a precursor for creating analytical standards is crucial for researchers in lipidomics, metabolomics, and drug development.

Introduction to this compound and Tricosanoic Acid

This compound (C23H45ClO) is the acyl chloride derivative of tricosanoic acid (C23H46O2), a very long-chain saturated fatty acid.[1] Acyl chlorides are highly reactive organic compounds used in various chemical syntheses, including the formation of esters and amides.[2][3] In the context of biochemical analysis, the high reactivity of this compound makes it an effective reagent for derivatization, a process that modifies a chemical compound to make it more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[4]

Tricosanoic acid itself is a biologically significant molecule. It is found in various organisms and has been identified as a human and plant metabolite. Altered levels of VLCFAs, including tricosanoic acid, are biochemical markers for several diseases, making their accurate quantification essential for diagnostics and research. Tricosanoic acid has also been studied for its potential role in cognitive function and its association with conditions like Alzheimer's disease.

Physicochemical Properties of this compound and Tricosanoic Acid

A summary of the key physicochemical properties of this compound and its corresponding fatty acid, tricosanoic acid, is presented in the table below.

| Property | This compound | Tricosanoic Acid |

| Molecular Formula | C23H45ClO | C23H46O2 |

| Molecular Weight | 373.06 g/mol | 354.6 g/mol |

| CAS Number | 663618-08-4 | 2433-96-7 |

Data sourced from

Role as a Reagent in Biochemical Assays: Derivatization for Analysis

The primary application of this compound in a biochemical context is as a reagent for derivatization, particularly for analytical techniques like GC-MS. The acyl chloride group is highly reactive and not suitable for direct injection into a GC system. Therefore, it is converted into a more stable and volatile derivative, such as a fatty acid methyl ester (FAME). This process is crucial for achieving good chromatographic separation and obtaining reproducible mass spectra.

The general reactivity of acyl chlorides with alcohols to form esters is a well-established chemical transformation. This reaction is often rapid and quantitative, making it ideal for analytical sample preparation.

Experimental Protocol: Derivatization of this compound for GC-MS Analysis

This protocol details the conversion of this compound to its corresponding methyl ester, methyl tricosanoate, for subsequent GC-MS analysis. This procedure is adapted from methodologies for the derivatization of similar acyl chlorides.

Objective: To prepare a volatile and stable derivative of this compound for accurate quantification and identification by GC-MS.

Materials:

-

This compound sample

-

Anhydrous methanol

-

Hexane

-

2 mL reaction vials

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 1 mL of anhydrous methanol to the vial.

-

Reaction: The reaction proceeds efficiently at room temperature due to the high reactivity of the acyl chloride. For less reactive acyl chlorides or to ensure complete reaction, the mixture can be heated.

-

Extraction: After cooling to room temperature, add 1 mL of hexane to the vial.

-

Vortexing: Vortex the vial vigorously for 1 minute to extract the methyl tricosanoate into the hexane layer.

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete separation of the organic (hexane) and aqueous (methanol) phases.

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAME to a new glass vial for GC-MS analysis.

Quantitative Parameters for Derivatization Protocol

| Parameter | Value/Range |

| Sample Weight | 1-5 mg |

| Anhydrous Methanol Volume | 1 mL |

| Hexane Volume | 1 mL |

| Vortex Time | 1 minute |

| Centrifugation Speed | 2000 rpm |

| Centrifugation Time | 5 minutes |

Data sourced from

General Experimental Protocol: VLCFA Analysis from Biological Samples

This compound can be used to synthesize a high-purity standard of methyl tricosanoate, which is then used to create a calibration curve for the accurate quantification of tricosanoic acid in biological samples. The following is a general protocol for the analysis of VLCFAs from plasma.

Objective: To extract, derivatize, and quantify VLCFAs from a plasma sample using GC-MS.

Procedure:

-

Internal Standard Addition: To a 1.5 mL glass tube, add 100 µL of plasma. Add a known amount of an internal standard, such as deuterated VLCFAs (e.g., D4-C26:0).

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer.

-

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Acid-Catalyzed Methylation):

-

Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

-

Seal the tube tightly and heat at 80°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 0.5 mL of water to the tube.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

-

-

GC-MS Analysis: Inject the FAME sample into the GC-MS system for separation and quantification.

Quantitative Parameters for VLCFA Analysis from Plasma

| Parameter | Value/Range |

| Plasma Volume | 100 µL |

| Chloroform:Methanol Ratio | 2:1 (v/v) |

| Extraction Vortex Time | 2 minutes |

| Extraction Centrifugation | 2000 x g for 10 minutes |

| Derivatization Reagent | 2% H₂SO₄ in methanol |

| Derivatization Temperature | 80°C |

| Derivatization Time | 2 hours |

| FAME Extraction Centrifugation | 1000 x g for 5 minutes |

Data sourced from

Biological Significance and Signaling Context of Tricosanoic Acid

The importance of accurately measuring tricosanoic acid stems from its diverse biological roles and associations with various physiological and pathological states.

-

Metabolism: Tricosanoic acid is an odd-chain fatty acid. The metabolism of odd-chain fatty acids is linked to vitamin B12, which is required for the conversion of propionate to succinate. A deficiency in vitamin B12 can lead to the accumulation of odd-chain fatty acids, including tricosanoic acid.

-

Biomarker for Disease: Elevated levels of VLCFAs are a key biochemical marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.

-

Cognitive Function: Tricosanoic acid has been shown to have a positive correlation with cognitive function. Lower levels of tricosanoic acid have been observed in the prefrontal cortex of Alzheimer's disease models. It is suggested that tricosanoic acid may improve cognitive function by regulating neuronal membrane fluidity and inhibiting neuroinflammatory responses.

-

FFAR1 Agonist: Tricosanoic acid is an endogenous agonist for the free fatty acid receptor 1 (FFAR1), which is involved in various physiological processes.

Conclusion

This compound serves as a valuable, albeit specialized, reagent for researchers in the biochemical and biomedical sciences. Its primary utility lies in its application for the derivatization of very long-chain fatty acids for highly sensitive and accurate analytical quantification by methods such as GC-MS. The synthesis of analytical standards from this compound is essential for studying the roles of its corresponding fatty acid, tricosanoic acid, in health and disease. As research into the importance of VLCFAs in metabolic and neurological disorders continues to grow, the tools for their precise measurement, including reagents like this compound, will remain indispensable.

References

The Core Reactivity of Long-Chain Acyl Chlorides: A Technical Guide for Drug Development and Research

Abstract

Long-chain acyl chlorides are highly reactive chemical intermediates that serve as crucial building blocks in organic synthesis, with significant applications in the pharmaceutical and cosmetic industries. Their heightened reactivity compared to their parent carboxylic acids makes them ideal for the synthesis of a variety of derivatives, including esters, amides, and ketones. This guide provides an in-depth analysis of the fundamental reactivity of long-chain acyl chlorides, detailing their synthesis, key reactions, stability, and handling protocols. It further explores their relevance in drug development and cellular signaling, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction: The Molecular Profile of Long-Chain Acyl Chlorides

Long-chain acyl chlorides are derivatives of long-chain fatty acids, where the hydroxyl (-OH) group of the carboxylic acid is substituted by a chlorine atom (-Cl).[1] This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule significantly more reactive towards nucleophilic attack.[2][3] The general structure consists of a long hydrocarbon tail, which imparts lipophilicity, and the highly reactive acyl chloride head group.

The reactivity of acyl chlorides follows the general order: acyl chloride > acid anhydride > ester > amide.[3][4] This high reactivity makes them valuable synthetic intermediates but also necessitates careful handling and storage to prevent unwanted hydrolysis. While their reactivity is primarily governed by the acyl chloride group, the long alkyl chain can introduce steric hindrance, potentially slowing reaction rates compared to their short-chain counterparts, especially with bulky nucleophiles.

Synthesis of Long-Chain Acyl Chlorides

The most common laboratory and industrial synthesis of long-chain acyl chlorides involves the chlorination of the corresponding long-chain carboxylic acid. Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most frequently used.

General Synthesis Workflow

The conversion of a long-chain carboxylic acid to its acyl chloride derivative typically follows a straightforward workflow. The carboxylic acid is reacted with a chlorinating agent, often with a catalyst, followed by purification to remove excess reagent and byproducts.

Caption: General workflow for the synthesis of long-chain acyl chlorides.

Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of common long-chain acyl chlorides.

Protocol 2.2.1: Synthesis of Palmitoyl Chloride from Palmitic Acid using Thionyl Chloride

-

Apparatus Setup: A 1-liter four-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reagents: 200g (0.78 mol) of palmitic acid, 139.23g (1.17 mol) of thionyl chloride (SOCl₂), and 4 mL of N,N-dimethylformamide (DMF) are added to the flask.

-

Reaction: The mixture is stirred and heated to reflux for 2 hours.

-

Purification: The reaction mixture is then subjected to distillation under reduced pressure. The main fraction is collected at a vapor temperature of approximately 160-165°C.

-

Yield: The title compound, palmitoyl chloride, is obtained with a yield of approximately 68%.

Protocol 2.2.2: Synthesis of Stearoyl Chloride from Stearic Acid using Thionyl Chloride

-

Reagents: Stearic acid is mixed with water in a 100:1 weight ratio.

-

Reaction: Thionyl chloride is added dropwise at 0-5°C with stirring. After the addition is complete, N,N-dimethylformamide is added as a catalyst. The mixture is then heated to 85-95°C and refluxed for 2 hours until gas evolution ceases.

-

Work-up: After cooling, the crude stearoyl chloride product is separated.

-

Purification: The crude product is purified by distillation under a vacuum of 730-840 mmHg at a temperature of 120-140°C.

Protocol 2.2.3: Synthesis of Oleoyl Chloride from Oleic Acid using Thionyl Chloride

-

Apparatus: A tangential apparatus with a dropping funnel and a distillation column is used.

-

Reaction: Thionyl chloride is placed in the distillation apparatus and brought to a steady reflux. 70g (0.25 mole) of oleic acid is added dropwise into the top of the column over 35 minutes.

-

Purification: The product is collected in a receiver and heated on a steam bath under reduced pressure to remove volatile components.

-

Yield: The crude oleoyl chloride is obtained in a 97-99% yield.

Spectroscopic Characterization

The identity and purity of long-chain acyl chlorides can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features for Long-Chain Acyl Chlorides |

| Infrared (IR) Spectroscopy | A strong C=O stretching absorption band is observed at a relatively high frequency, typically in the range of 1780-1820 cm⁻¹. The long alkyl chain will show strong C-H stretching bands around 2850-3000 cm⁻¹. |

| ¹H NMR Spectroscopy | Protons on the carbon alpha to the carbonyl group (α-CH₂) are deshielded and typically appear as a triplet around 2.8-3.0 ppm. The long methylene chain produces a large, broad signal around 1.2-1.4 ppm, and the terminal methyl group appears as a triplet around 0.9 ppm. |

| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) is highly deshielded and appears in the range of 170-175 ppm. The α-carbon appears around 45-50 ppm, while the carbons of the long alkyl chain resonate between 20-35 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) may be weak or absent. A characteristic M+2 peak will be present due to the ³⁷Cl isotope. A prominent fragment is the acylium ion ([M-Cl]⁺), which is often the base peak. Fragmentation of the long alkyl chain will also be observed. |

Fundamental Reactivity and Key Reactions

Long-chain acyl chlorides undergo a variety of nucleophilic acyl substitution reactions, making them versatile intermediates in organic synthesis.

Esterification

Acyl chlorides react vigorously with alcohols and phenols to form esters. This reaction is often preferred over Fischer esterification due to its rapid rate and irreversibility, which typically leads to high yields.

Caption: General scheme for the esterification of alcohols with acyl chlorides.

Protocol 4.1.1: General Esterification of an Alcohol

-

Setup: In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition: Slowly add a solution of the long-chain acyl chloride (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography.

Amidation

The reaction of long-chain acyl chlorides with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. The reaction is typically rapid and high-yielding.

Protocol 4.2.1: Amidation of Oleoyl Chloride with Papain

-

Solutions: Prepare a 2% (w/v) aqueous solution of papain and a 10 mL solution of 2% (w/v) oleoyl chloride in tetrahydrofuran (THF).

-

Reaction: Slowly add 1 mL of the papain solution to the oleoyl chloride solution.

-

Stirring: Stir the mixture continuously at 40 RPM for 3 hours at room temperature to form the amide bond.

Friedel-Crafts Acylation

Long-chain acyl chlorides can be used in Friedel-Crafts acylation to introduce a long-chain acyl group onto an aromatic ring, forming an aryl ketone. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation.

Protocol 4.3.1: General Friedel-Crafts Acylation

-

Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, stoichiometric amount or slight excess) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

-

Cooling: Cool the suspension in an ice bath to 0°C.

-

Acyl Chloride Addition: Add the long-chain acyl chloride dropwise to the cooled suspension to form the acylium ion.

-

Aromatic Substrate Addition: Add the aromatic substrate (e.g., benzene or toluene) dropwise to the reaction mixture, maintaining the temperature at or below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to an hour. Gentle heating under reflux (e.g., at 60°C for 30 minutes) may be required to complete the reaction.

-

Work-up: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with water, a dilute base solution (e.g., NaHCO₃), and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Reduction

Long-chain acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent employed.

-

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides to primary alcohols.

-

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H).

Stability and Handling

Long-chain acyl chlorides are corrosive and highly reactive towards moisture. They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, acids, and strong oxidizing agents. When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All work should be conducted in a fume hood.

Role in Drug Development and Cellular Signaling

Applications in Pharmaceutical Synthesis

The high reactivity of acyl chlorides makes them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). They can be used to introduce lipophilic long-chain alkyl groups into a molecule, which can modulate its pharmacokinetic and pharmacodynamic properties. For example, in the synthesis of the antiviral agent uprifosbuvir, pivaloyl chloride was used as a practical protecting group, demonstrating the utility of acyl chlorides in complex molecule synthesis. Acylhydrazone derivatives, synthesized from acyl chlorides, have also been investigated as inhibitors of HIV-1 capsid protein assembly.

Long-Chain Acyl-CoAs in Cellular Signaling

While long-chain acyl chlorides are synthetic molecules, their biological counterparts, long-chain acyl-Coenzyme A (acyl-CoA) esters, are pivotal in cellular metabolism and signaling. These molecules are key intermediates in fatty acid metabolism, glycerolipid biosynthesis, and β-oxidation. They also act as signaling molecules that can regulate ion channels, enzymes, and gene expression. The malonyl-CoA/long-chain acyl-CoA pathway is a model for glucose-induced insulin secretion, where an increase in cytosolic long-chain acyl-CoA levels signals for insulin release.

Caption: Role of long-chain acyl-CoA in insulin secretion signaling.

Conclusion

Long-chain acyl chlorides are a class of highly reactive and versatile reagents with significant utility in organic synthesis. Their ability to readily undergo esterification, amidation, Friedel-Crafts acylation, and reduction makes them indispensable for the creation of complex molecules in research and industry. A thorough understanding of their synthesis, reactivity, and handling is crucial for their effective and safe utilization. Their connection to biologically significant molecules like long-chain acyl-CoAs further underscores their importance in the broader context of chemical biology and drug development. This guide provides a foundational resource for scientists and researchers to leverage the unique chemical properties of long-chain acyl chlorides in their work.

References

Tricosanoyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tricosanoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon the established knowledge of the chemical behavior of long-chain acyl chlorides. The principles and protocols outlined herein are intended to provide a robust framework for the safe and effective handling of this reactive compound.

Chemical Properties and Reactivity

This compound (C₂₃H₄₅ClO) is the acyl chloride derivative of tricosanoic acid. Like other acyl chlorides, its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The primary stability concern for this compound is its high reactivity with water and other nucleophiles.

Table 1: General Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂₃H₄₅ClO | [1] |

| Molecular Weight | 373.06 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Based on the melting point of the parent fatty acid and similar long-chain acyl chlorides. |

| Reactivity | Highly reactive, particularly with nucleophiles. | General property of acyl chlorides. |

| Moisture Sensitivity | High. Reacts readily with water. |

Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its chemical environment. The primary degradation pathway is hydrolysis, which occurs upon contact with water or atmospheric moisture.

Hydrolysis

This compound reacts readily with water to form tricosanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of even trace amounts of moisture can lead to the degradation of the material over time, compromising its purity and intended reactivity in subsequent synthetic steps.

Caption: Hydrolysis of this compound.

Thermal Stability

Incompatibilities

This compound is incompatible with a range of substances due to its high reactivity. Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Table 2: Incompatible Materials

| Incompatible Material | Result of Contact |

| Water | Rapid hydrolysis to tricosanoic acid and HCl. |

| Alcohols | Reaction to form esters. |

| Amines | Reaction to form amides. |

| Strong Bases | Vigorous, exothermic reaction. |

| Oxidizing Agents | Potential for vigorous and hazardous reactions. |

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintaining the integrity of this compound. The primary objective is to protect it from atmospheric moisture and incompatible substances.

Storage

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and oxygen.

-

Container: Use a tightly sealed container made of a non-reactive material, such as glass with a secure, lined cap.

-

Location: Store in a well-ventilated area away from incompatible materials.

Handling

All handling of this compound should be performed in a controlled environment to minimize exposure to air and moisture.

-

Environment: Use a glove box or a fume hood with a dry atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispensing: Use dry syringes or cannulas for transferring the material. Avoid opening containers in a humid environment.

Caption: Recommended Handling Workflow.

Experimental Protocol: Stability Assessment of this compound

This section outlines a detailed experimental protocol for assessing the stability of this compound under various conditions. The method is based on a validated derivatization-HPLC technique for the analysis of acyl chlorides.

Objective

To determine the degradation rate of this compound under defined temperature and humidity conditions over time.

Materials and Reagents

-

This compound

-

2-Nitrophenylhydrazine (derivatization reagent)

-

Acetonitrile (HPLC grade)

-

Controlled environment chambers (for temperature and humidity control)

-

HPLC system with a UV detector

-

Volumetric flasks, pipettes, and syringes

Experimental Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in dry acetonitrile of a known concentration.

-

Aliquot the stock solution into multiple sealed vials.

-

-

Storage Conditions:

-

Place sets of vials in controlled environment chambers under the following conditions:

-

Condition A: 25°C / 60% Relative Humidity (RH)

-

Condition B: 40°C / 75% RH

-

Condition C (Control): -20°C in a desiccator

-

-

-

Time Points:

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.

-

-

Derivatization:

-

Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

-

To a known volume of the this compound sample, add an excess of the derivatization reagent solution.

-

Allow the reaction to proceed at room temperature for 30 minutes. The derivatization reaction converts the unstable acyl chloride into a stable derivative that can be quantified by HPLC.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV detector (e.g., Shimadzu).

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection Wavelength: Approximately 395 nm for the 2-nitrophenylhydrazine derivative.

-

Quantification: Create a calibration curve using freshly prepared standards of derivatized this compound. Determine the concentration of the remaining this compound in the stability samples by comparing their peak areas to the calibration curve.

-

Data Presentation

The results of the stability study should be presented in a clear and concise format.

Table 3: Example Stability Data for this compound at 40°C / 75% RH

| Time (weeks) | % Remaining this compound |

| 0 | 100.0 |

| 1 | [Experimental Value] |

| 2 | [Experimental Value] |

| 4 | [Experimental Value] |

| 8 | [Experimental Value] |

| 12 | [Experimental Value] |

By following this protocol, researchers can generate quantitative data on the stability of this compound, enabling the determination of its shelf-life and appropriate storage conditions for specific applications.

References

Tricosanoyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tricosanoyl chloride, a long-chain acyl chloride that serves as a crucial reagent in the synthesis of complex lipids, particularly ceramides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of this compound in biomedical research.

Core Chemical and Physical Properties

This compound, with the molecular formula C₂₃H₄₅ClO, is the acyl chloride derivative of tricosanoic acid. Its reactivity makes it a valuable building block for the introduction of the 23-carbon acyl chain into various molecular scaffolds. Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 373.06 g/mol |

| Molecular Formula | C₂₃H₄₅ClO |

| CAS Number | 663618-08-4 |

| Predicted Boiling Point | 399.5 ± 5.0 °C |

| Predicted Density | 0.895 ± 0.06 g/cm³ |

Experimental Protocols

Synthesis of this compound from Tricosanoic Acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid, tricosanoic acid, using thionyl chloride. This is a standard and effective method for the preparation of acyl chlorides.

Materials:

-

Tricosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Reflux condenser with a drying tube

-

Syringe

-

Rotary evaporator

Procedure:

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tricosanoic acid.

-

Dissolution: Add anhydrous dichloromethane to the flask to dissolve the acid. Stir until a clear solution is obtained.

-

Reaction: Carefully add an excess of thionyl chloride (e.g., 2.4 equivalents) dropwise to the stirred solution at room temperature using a syringe. After the addition is complete, equip the flask with a reflux condenser fitted with a drying tube to prevent the entry of atmospheric moisture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound can be used in the next step without further purification.

Confirmation of Synthesis:

The successful synthesis of this compound can be confirmed by spectroscopic methods such as ¹H NMR. The key indicator is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) at approximately 10-12 ppm and the appearance of a triplet for the α-methylene protons (-CH₂-COCl) at a downfield shifted position compared to the starting material.

Synthesis of N-tricosanoyl-sphingosine (Ceramide)

This protocol describes the use of this compound in the synthesis of a ceramide, N-tricosanoyl-sphingosine, a class of bioactive sphingolipids.

Materials:

-

This compound

-

Sphingosine

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Base (e.g., pyridine, triethylamine)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Standard work-up and purification reagents (e.g., aqueous HCl, brine, drying agent, silica gel for chromatography)

Procedure:

-

Preparation: In a round-bottom flask, dissolve sphingosine in an anhydrous solvent.

-

Reaction: To the stirred solution of sphingosine, add a suitable base. Subsequently, add a solution of this compound in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a weak acid, and the organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-tricosanoyl-sphingosine.

Application in Sphingolipid Metabolism and Signaling

This compound is a key reagent for the synthesis of very long-chain ceramides, which are integral components of cellular membranes and are involved in various signaling pathways. The synthesis of N-(tricosanoyl)-sphing-4-enine is a direct application of this compound in studying the roles of specific ceramide species.

Ceramides are central molecules in sphingolipid metabolism and are involved in cellular processes such as apoptosis, cell growth, and differentiation. The de novo synthesis of ceramides is a fundamental biological pathway. The experimental synthesis of specific ceramides using reagents like this compound allows researchers to investigate the biological functions of these lipids.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Ceramide Analogs Using Tricosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2][3] Due to their ability to induce cell death, ceramide analogs are being extensively investigated as potential therapeutic agents, particularly in the field of oncology.[1][4] The general structure of a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. By modifying the fatty acid chain, researchers can synthesize a variety of ceramide analogs with potentially enhanced efficacy and specificity.

This document provides detailed protocols for the synthesis of ceramide analogs utilizing tricosanoyl chloride, a 23-carbon saturated fatty acyl chloride. The long chain length of this particular analog may influence its biophysical properties and cellular uptake, making it a molecule of interest for research and drug development. These application notes also include protocols for the characterization of the synthesized analog and an overview of its potential applications in studying ceramide-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of various synthetic ceramide analogs from published studies, providing a comparative context for newly synthesized compounds.

Table 1: Anti-proliferative Activity of Selected Ceramide Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Compound 1 (Thiouracil-based) | CCRF-CEM (Human Leukemia) | 1.7 | |

| Compound 2 (Uracil-based) | CCRF-CEM (Human Leukemia) | 7.9 | |

| C2-Ceramide | CCRF-CEM (Human Leukemia) | 31.6 | |

| Analog 403 | A549 (NSCLC) | ~2-10 | |

| Analog 403 | H460 (NSCLC) | ~2-10 | |

| Analog 403 | H1299 (NSCLC) | ~2-10 | |

| Analog 953 | A549 (NSCLC) | ~12-18 | |

| Analog 953 | H460 (NSCLC) | ~12-18 | |

| Analog 953 | H1299 (NSCLC) | ~12-18 | |

| Flavone-derived analog (from 6-OH flavone) | MDA-MB-231 (Breast Cancer) | 13.76 | |

| Flavone-derived analog (from 6-OH flavone) | MCF-7 (Breast Cancer) | 13.72 | |

| Flavone-derived analog (from 6-OH flavone) | MCF-7TN-R (Breast Cancer) | 13.17 | |

| Flavone-derived analog (from 7-OH flavone) | MDA-MB-231 (Breast Cancer) | 18.38 | |

| Flavone-derived analog (from 7-OH flavone) | MCF-7 (Breast Cancer) | 18.39 | |

| Flavone-derived analog (from 7-OH flavone) | MCF-7TN-R (Breast Cancer) | 24.24 |

Experimental Protocols

Protocol 1: Synthesis of N-Tricosanoyl-D-erythro-sphingosine

This protocol describes the direct N-acylation of D-erythro-sphingosine with this compound.

Materials:

-

D-erythro-sphingosine

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol or Dichloromethane/Methanol mixtures)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform/Methanol 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Workup:

-